molecular formula C24H16Br2INO3 B10902465 (4Z)-4-{3,5-dibromo-4-[(4-iodobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-{3,5-dibromo-4-[(4-iodobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B10902465
M. Wt: 653.1 g/mol
InChI Key: XPLNLGISEUGCKH-MTJSOVHGSA-N
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Description

4-((Z)-1-{3,5-DIBROMO-4-[(4-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{3,5-DIBROMO-4-[(4-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the bromine and iodine substituents: These steps often involve halogenation reactions using reagents such as bromine and iodine.

    Formation of the final product: This involves coupling reactions to attach the various substituents to the oxazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{3,5-DIBROMO-4-[(4-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromine and iodine substituents.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

4-((Z)-1-{3,5-DIBROMO-4-[(4-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-((Z)-1-{3,5-DIBROMO-4-[(4-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzyl alcohol: A simpler compound with similar iodine-containing structure.

    4-((4-Iodobenzyl)oxy)piperidine hydrochloride: Another compound with a similar iodine-containing moiety.

Uniqueness

What sets 4-((Z)-1-{3,5-DIBROMO-4-[(4-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE apart is its combination of bromine, iodine, and oxazole functionalities, which confer unique chemical and biological properties. This makes it a valuable compound for a wide range of scientific research applications.

Properties

Molecular Formula

C24H16Br2INO3

Molecular Weight

653.1 g/mol

IUPAC Name

(4Z)-4-[[3,5-dibromo-4-[(4-iodophenyl)methoxy]phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C24H16Br2INO3/c1-14-2-6-17(7-3-14)23-28-21(24(29)31-23)12-16-10-19(25)22(20(26)11-16)30-13-15-4-8-18(27)9-5-15/h2-12H,13H2,1H3/b21-12-

InChI Key

XPLNLGISEUGCKH-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)I)Br)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)I)Br)C(=O)O2

Origin of Product

United States

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